![molecular formula C12H15Br B2745075 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene CAS No. 2344681-53-2](/img/structure/B2745075.png)
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene
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Overview
Description
The compound “7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene” is a type of annulene . Annulenes are monocyclic hydrocarbons that contain the maximum number of non-cumulated or conjugated double bonds . They have the general formula CnHn (when n is an even number) or CnHn+1 (when n is an odd number) .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzene ring (from the “benzo” part of the name) and a bromomethyl group (from the “bromomethyl” part of the name). The “tetrahydro” suggests the presence of four hydrogen atoms, and the “annulene” suggests a cyclic structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, annulenes can participate in a variety of reactions. For instance, they may be aromatic, non-aromatic, or anti-aromatic depending on their size and the number of pi electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Bromomethyl compounds are generally liquid at room temperature .Scientific Research Applications
- Applications : These inherently chiral tribenzoannulene derivatives serve as excellent scaffolds for designing new chiral ligands and catalysts. For instance, a chiral phosphine ligand derived from one of these compounds exhibited outstanding catalytic performance in asymmetric Tsuji-Trost reactions and 1,4-addition reactions .
Chiral Ligands and Catalysts
Mechanism of Action
Target of Action
The primary targets of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene are Estrogen Receptors (ERs) . ERs are part of the steroid/nuclear receptor superfamily involved in the regulation of eukaryotic gene expression, cellular proliferation, and differentiation in target tissues . They exist in two forms, ERα and ERβ, encoded by the ESR1 and ESR2 genes respectively . ERα is mainly expressed in reproductive tissues such as uterine, ovarian, breast, bone, and white adipose tissue .
Mode of Action
This compound acts as a Selective Estrogen Receptor Degrader (SERD) . SERDs are a class of drugs that bind to ERs and induce a conformational change, leading to the degradation of the receptor . This effectively shuts down ER signaling, which is particularly useful in the treatment of diseases like breast cancer where ERα is overexpressed .
Biochemical Pathways
The compound’s action primarily affects the estrogen signaling pathway . By degrading ERs, it disrupts the normal functioning of this pathway, leading to changes in gene expression, cellular proliferation, and differentiation . The downstream effects of this disruption can vary depending on the specific tissue and cell type.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7
Result of Action
The primary result of the compound’s action is the degradation of ERs, leading to a decrease in estrogen signaling . This can have a significant impact on cells that rely on this pathway for growth and proliferation, such as certain types of cancer cells . By disrupting this pathway, the compound may inhibit the growth of these cells and potentially lead to their death .
Action Environment
The efficacy and stability of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene can be influenced by various environmental factors These may include the presence of other compounds that can interact with the compound, the pH of the environment, and the presence of enzymes that can metabolize the compound
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGQWQKPWITZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene |
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